molecular formula C4H4BrNO2S2 B13550571 5-Bromothiophene-3-sulfonamide

5-Bromothiophene-3-sulfonamide

Cat. No.: B13550571
M. Wt: 242.1 g/mol
InChI Key: RAJJOWRQTBJBDX-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-sulfonamide: is an organosulfur compound that features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the bromination of 3-thiophenesulfonamide using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromothiophene-3-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized thiophenes .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase. It has shown promise in the development of therapeutic agents for the treatment of diseases like glaucoma and epilepsy .

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Comparison with Similar Compounds

    Thiophene-3-sulfonamide: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-Chlorothiophene-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in electronic properties and reactivity.

    5-Iodothiophene-3-sulfonamide:

Uniqueness: 5-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis. The bromine substituent also influences the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.1 g/mol

IUPAC Name

5-bromothiophene-3-sulfonamide

InChI

InChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

RAJJOWRQTBJBDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)Br

Origin of Product

United States

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